PHY34

ovarian cancer autophagy inhibition cytotoxicity

PHY34 is a uniquely potent late-stage autophagy inhibitor with dual targeting of ATP6V0A2 and CAS. It cannot be substituted by chloroquine or bafilomycin A1. The compound demonstrates single-agent in vivo efficacy against HGSOC xenografts and provides a validated target engagement profile. Its superior potency versus structural analogs PHY25/PHY30 and defined isogenic resistance model make it the optimal choice for discriminating on-target V-ATPase effects in ovarian cancer research.

Molecular Formula C30H30O12
Molecular Weight 582.6 g/mol
Cat. No. B8209934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHY34
Molecular FormulaC30H30O12
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C(C2O1)O)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7)CO)C
InChIInChI=1S/C30H30O12/c1-30(2)41-26-21(10-31)39-29(24(32)27(26)42-30)40-25-15-9-19(35-4)18(34-3)8-14(15)22(23-16(25)11-36-28(23)33)13-5-6-17-20(7-13)38-12-37-17/h5-9,21,24,26-27,29,31-32H,10-12H2,1-4H3/t21-,24-,26+,27-,29+/m1/s1
InChIKeyPMJUVXNBXQVOOP-NXMNBGQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHY34: A Late-Stage Autophagy Inhibitor with Nanomolar Potency Against High-Grade Serous Ovarian Cancer


PHY34 (CAS 2130033-55-3) is a synthetic small molecule derived from phyllanthusmin natural products that functions as a late-stage autophagy inhibitor with nanomolar potency [1]. The compound exerts cytotoxic effects through dual mechanisms: inhibition of the ATP6V0A2 subunit of vacuolar-type ATPase (V-ATPase), leading to disruption of lysosomal function and autophagy blockade at the late stage, and interaction with the cellular apoptosis susceptibility (CAS/CSE1L) protein involved in nucleocytoplasmic transport [2]. PHY34 demonstrates potent in vitro cytotoxicity across multiple cancer cell lines and significant single-agent antitumor efficacy in vivo against high-grade serous ovarian cancer (HGSOC) xenograft models [3].

Why PHY34 Cannot Be Substituted with Other Autophagy Inhibitors or Phyllanthusmin Analogs


PHY34 cannot be substituted with alternative autophagy inhibitors such as chloroquine, bafilomycin A1, or other phyllanthusmin derivatives due to its distinct dual-target mechanism and superior potency profile. Unlike early-stage autophagy inhibitors (e.g., 3-methyladenine) or lysosomotropic agents (e.g., chloroquine) that broadly neutralize lysosomal pH, PHY34 specifically targets the ATP6V0A2 subunit of V-ATPase and simultaneously interacts with CAS to alter nuclear protein localization [1]. Within its own chemical series, PHY34 demonstrates markedly higher potency than its closest structural analogs PHY25 and PHY30 across multiple HGSOC cell lines [2]. The sugar moiety modification present in PHY34 enhances its potency relative to earlier diphyllin-based compounds and distinguishes it from analogs like HTP-013 [3]. These compound-specific features directly translate to quantifiable differences in cytotoxicity, target engagement, and in vivo efficacy that preclude simple substitution.

Quantitative Differentiation of PHY34 Against Comparators: A Data-Driven Evidence Guide for Scientific Procurement


PHY34 Demonstrates 13-Fold Greater Potency Than PHY30 in OVCAR3 Ovarian Cancer Cells

In a direct head-to-head comparison within the same experimental series, PHY34 exhibited substantially greater cytotoxicity than the closely related analog PHY30 in the OVCAR3 HGSOC cell line [1]. The sugar moiety modification in PHY34 enhances its potency relative to earlier diphyllin-based analogs, distinguishing it from compounds such as HTP-013 and other phyllanthusmin derivatives [2].

ovarian cancer autophagy inhibition cytotoxicity

PHY34 Shows 225,000-Fold Differential Cytotoxicity Between ATP6V0A2 Wild-Type and V823 Mutant Cells, Validating Target Specificity

Target engagement specificity was demonstrated using isogenic H4 cell lines expressing either wild-type ATP6V0A2 or the V823 mutant that confers resistance to diphyllin compounds [1]. This experiment provides direct evidence that PHY34's cytotoxic activity requires engagement with the ATP6V0A2 subunit.

target engagement ATP6V0A2 mutant analysis

PHY34 Significantly Reduces Tumor Burden In Vivo as a Single Agent in OVCAR8 Ovarian Cancer Xenograft Model

In an intraperitoneal OVCAR8-RFP xenograft model of HGSOC, PHY34 administered as a single agent significantly reduced tumor burden over a 3-week treatment period [1]. This in vivo efficacy establishes PHY34's translational potential beyond in vitro systems.

in vivo efficacy xenograft tumor burden

PHY34 Cytotoxicity Is Dependent on Autophagy Inhibition: Rapamycin Co-Treatment Eliminates Apoptosis Induction

Mechanistic studies demonstrate that PHY34-induced apoptosis is dependent on autophagy inhibition, distinguishing it from compounds that induce apoptosis through autophagy-independent pathways [1]. This dependency was confirmed through co-treatment with the autophagy activator rapamycin.

mechanism of action autophagy dependence apoptosis

PHY34 Exhibits Dual-Target Mechanism Engaging Both ATP6V0A2 and CAS, While Chloroquine Functions Solely via Lysosomal pH Neutralization

Unlike lysosomotropic autophagy inhibitors such as chloroquine and hydroxychloroquine that function by neutralizing lysosomal pH without specific protein targeting, PHY34 engages two distinct molecular targets [1]. Chemoproteomics identified CAS (CSE1L) as a PHY34-interacting protein, with CAS overexpression reducing PHY34-induced apoptosis [2]. Chloroquine is not reported to interact with CAS or modulate nucleocytoplasmic transport.

target selectivity dual mechanism CAS/CSE1L

PHY34 Application Scenarios: Where This Compound Delivers Demonstrated Value


Preclinical Evaluation of Late-Stage Autophagy Inhibition in High-Grade Serous Ovarian Cancer Models

PHY34 is optimally deployed in preclinical studies requiring a well-characterized, potent late-stage autophagy inhibitor with validated single-agent in vivo efficacy against HGSOC. The compound's 13-fold greater potency versus PHY30 in OVCAR3 cells [1] and its ability to reduce tumor burden as a single agent in OVCAR8 xenografts [2] make it suitable for establishing proof-of-concept for autophagy-targeted therapies in ovarian cancer. Studies requiring biomarker analysis can leverage the established ATP6V0A2 target engagement and CAS interaction to correlate molecular responses with phenotypic outcomes.

Target Validation Studies Requiring Specific ATP6V0A2 Inhibition with Defined Resistance Controls

For researchers investigating V-ATPase subunit function in cancer, PHY34 provides a defined molecular tool with a validated resistance mutation. The >225-fold differential cytotoxicity between wild-type and ATP6V0A2 V823 mutant cells [1] enables experimental designs where target specificity can be confirmed through isogenic comparison. This makes PHY34 particularly valuable for studies requiring discrimination between on-target and off-target effects, especially in contexts where V-ATPase inhibition is being evaluated as a therapeutic strategy.

Mechanistic Dissection of Autophagy-Dependent Apoptosis Pathways

PHY34 serves as a defined pharmacological probe for studies examining the causal relationship between autophagy inhibition and apoptosis induction. The demonstrated elimination of apoptosis upon rapamycin co-treatment [1] provides a clear experimental framework for distinguishing autophagy-dependent versus autophagy-independent cell death mechanisms. This application scenario is particularly relevant for cancer biology laboratories investigating the context-dependent roles of autophagy in cell survival and death.

Comparative Pharmacology Studies of Autophagy Inhibitors with Distinct Mechanisms

PHY34 enables comparative studies that contrast specific V-ATPase subunit targeting versus non-specific lysosomal neutralization. Unlike chloroquine, which lacks defined protein targets, PHY34 engages both ATP6V0A2 and CAS [1]. This dual-target profile makes PHY34 a valuable comparator compound in studies aiming to differentiate the cellular consequences of specific target engagement from broad lysosomal disruption, particularly in ovarian cancer models where CAS overexpression correlates with worse clinical outcomes [2].

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